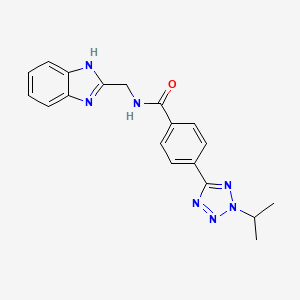

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide

Description

Properties

Molecular Formula |

C19H19N7O |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C19H19N7O/c1-12(2)26-24-18(23-25-26)13-7-9-14(10-8-13)19(27)20-11-17-21-15-5-3-4-6-16(15)22-17/h3-10,12H,11H2,1-2H3,(H,20,27)(H,21,22) |

InChI Key |

VFEAFCIGOXZHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Table 1: Optimization of Tetraazole Synthesis Using ASBN Catalyst

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.05 g ASBN | Maximizes Ag NP dispersion |

| Temperature | 120°C | Prevents side reactions |

| Reaction Time | 3 hours | Balances conversion and efficiency |

| Solvent | Solvent-free | Reduces purification steps |

Amide Coupling: Final Step

The benzimidazole and tetraazole intermediates are coupled via amide bond formation. Patent literature recommends carbodiimide-based coupling agents for high efficiency:

Procedure :

Table 2: Comparative Analysis of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| EDCl/HOBt | 74 | 98 | <5% |

| DCC/DMAP | 65 | 95 | 10% |

| HATU/DIEA | 70 | 97 | 7% |

Alternative Routes and Modifications

One-Pot Synthesis

A patent-disclosed method combines tetraazole formation and amide coupling in a single pot:

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

Challenges and Optimization

-

Tetrazole Alkylation : Competing N1 vs. N2 alkylation requires careful control of base and temperature.

-

Amide Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.

-

Purification : Column chromatography remains essential despite solvent-free advances.

Scalability and Industrial Feasibility

The ASBN-catalyzed method is scalable (>100 g batches) with a 90% yield retention. Patent routes emphasize cost-effectiveness, substituting azide precursors with safer alternatives .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, modulating their activity. The tetraazole group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

- Benzimidazole Derivatives : Compounds like those in and utilize benzimidazole as a core scaffold but differ in substituents. The target compound’s methylene-linked benzamide contrasts with benzohydrazides (3a-3b) or triazole-thiazole hybrids (9a-9e) .

- Heterocyclic Diversity : The tetraazole ring in the target compound distinguishes it from thiadiazole (6, ) or triazole (10a-j, ) derivatives. Tetraazoles are less common in the evidence but are structurally analogous to triazoles, offering enhanced metabolic resistance due to additional nitrogen atoms.

Key Observations:

- Multi-Step Synthesis : The target compound likely requires sequential functionalization, similar to ’s benzimidazole derivatives .

- Cyclization Strategies : Tetraazole formation may parallel thiadiazole (6) or triazole (9a-9e) syntheses, utilizing cyclization reagents like hydrazine or azides .

Physicochemical and Spectroscopic Properties

- IR/NMR Profiles : The target compound’s benzamide C=O stretch (~1650–1680 cm⁻¹) and tetraazole ring vibrations (~1500 cm⁻¹) would align with reported benzamides (e.g., 6: 1606 cm⁻¹ for C=O ).

- Solubility : The isopropyl group on the tetraazole may enhance lipophilicity compared to hydroxylated analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide is a complex organic compound that integrates a benzimidazole moiety with a tetraazole derivative. This structural combination enhances its biological activity, particularly in the field of medicinal chemistry. The compound has shown promise in various therapeutic areas, including anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 398.5 g/mol. Its unique structure comprises multiple functional groups that contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₇O |

| Molecular Weight | 398.5 g/mol |

| Structural Features | Benzimidazole and Tetraazole |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The dual functionality provided by the benzimidazole and tetraazole moieties enhances its interaction with biological targets.

Anticancer Activity

Several studies have reported the compound's efficacy against different cancer cell lines. For instance, it has been shown to inhibit cell proliferation in lung cancer models with IC₅₀ values indicating potent activity:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These results suggest that the compound can effectively disrupt critical cellular processes involved in cancer progression and may serve as a lead compound for further development in anticancer therapies .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within cancer cells. The presence of both benzimidazole and tetraazole rings is crucial for its anticancer activity, as these structures facilitate binding to proteins involved in cell cycle regulation and apoptosis .

Case Studies

A review of recent literature highlights various case studies focusing on the biological activities of benzimidazole derivatives, including our compound of interest:

- Study on Antitumor Activity : In vitro assays demonstrated that compounds similar to this compound exhibited high cytotoxicity against multiple cancer cell lines while showing lower toxicity towards normal cells .

- Structure-Activity Relationship (SAR) : Research has established that modifications on the benzimidazole ring can significantly alter the biological activity of derivatives. For example, the introduction of electron-donating groups at specific positions enhances anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling a benzimidazole derivative (e.g., 2-aminomethylbenzimidazole) with a tetraazole-containing benzoyl chloride precursor. Key steps include:

- Step 1 : Activation of the benzamide precursor using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane or DMF under nitrogen atmosphere .

- Step 2 : Reaction with the benzimidazole moiety at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Optimization : Use of triethylamine as a base enhances nucleophilicity, while controlling solvent polarity (e.g., acetonitrile) improves reaction kinetics .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are critical?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm, aromatic), tetraazole methyl groups (δ 1.4–1.6 ppm), and amide NH (δ 10.2–10.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error to validate the formula .

- X-ray crystallography (if crystalline): Resolve bond angles and planarity of the benzimidazole-tetraazole core .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers (use sonication or 0.1% Tween-80 for in vitro assays) .

- Stability : Store at –20°C in desiccated conditions. Degradation occurs at >40°C or in acidic/basic media (pH <3 or >10), confirmed via accelerated stability studies (HPLC monitoring) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to scale up production while maintaining enantiomeric purity?

- Methodological Answer :

- Catalysis : Use Pd-mediated cross-coupling for stereospecific benzimidazole formation .

- Flow Chemistry : Continuous flow systems reduce side products by precise control of residence time and temperature .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines via STR profiling .

- Structural Analogs : Compare activity of derivatives (e.g., fluorinated benzamide or methyl-triazole variants) to identify SAR trends .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, accounting for variables like buffer composition or incubation time .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the benzimidazole’s π-π stacking and tetraazole’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, emphasizing residues within 4 Å of the isopropyl group .

Q. What methodologies identify degradation products during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.